Diphenylacetylene

Catalog No.
S579026
CAS No.
501-65-5
M.F
C14H10
M. Wt
178.23 g/mol
Availability
In Stock
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Diphenylacetylene

CAS Number

501-65-5

Product Name

Diphenylacetylene

IUPAC Name

2-phenylethynylbenzene

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H

InChI Key

JRXXLCKWQFKACW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Synonyms

biphenylacetylene, diphenylacetylene

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Building Block in Organic and Organometallic Chemistry

DPA's structure, featuring a central carbon-carbon triple bond conjugated with two phenyl rings, makes it a useful building block for synthesizing more complex organic and organometallic compounds. Its reactivity allows it to participate in various reactions, such as Diels-Alder cycloadditions. For example, DPA reacts with tetraphenylcyclopentadienone to form hexaphenylbenzene, a molecule with interesting physical properties.

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Precursor for Functional Molecules

DPA can be transformed into other functional molecules with specific applications. One example is the reaction with benzal chloride in the presence of potassium t-butoxide, which leads to the formation of 3-alkoxycyclopropene derivatives. These compounds have potential uses in organic synthesis and materials science due to their unique ring structure.

[^1] Buy Diphenylacetylene | 501-65-5 - Smolecule

Potential in Material Science

The rigid structure and strong π-electron system of DPA make it a candidate material for various applications. Research is ongoing to explore its potential use in the development of new electronic materials, optoelectronic devices, and organic light-emitting diodes (OLEDs) due to its light-harvesting properties.

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Diphenylacetylene is a chemical compound with the formula C14H10C_{14}H_{10}, consisting of two phenyl groups attached to an acetylene unit. It appears as a colorless solid and is known for its planar molecular structure, with a central carbon-carbon triple bond measuring approximately 119.8 picometers. Diphenylacetylene serves as a significant building block in organic synthesis and is utilized as a ligand in organometallic chemistry due to its ability to coordinate with metal centers .

  • Diphenylacetylene may cause irritation upon contact with skin or eyes.
  • It's advisable to handle it with proper personal protective equipment in a well-ventilated laboratory following standard laboratory safety protocols.
, including:

  • Hydrogenation: Selective hydrogenation of diphenylacetylene can yield cis-stilbene. This reaction can be catalyzed by nickel-cobalt nanoparticles supported on mesoporous carbon, achieving notable conversion rates under specific conditions .
  • Diels-Alder Reactions: It can react with tetraphenylcyclopentadienone to form hexaphenylbenzene, showcasing its reactivity in cycloaddition processes .
  • Alkylation: Diphenylacetylene can undergo alkylation reactions with organometallic compounds, such as palladium complexes, leading to various substituted products .

Diphenylacetylene can be synthesized through several methods:

  • Dehydrohalogenation: Bromination of stilbene followed by dehydrohalogenation produces diphenylacetylene.
  • Coupling Reactions: The Castro-Stephens coupling involves the reaction of iodobenzene with the copper salt of phenylacetylene, while the Sonogashira coupling also utilizes iodobenzene and phenylacetylene .
  • Oxidative Condensation: Benzil can be condensed with hydrazine to form a bis(hydrazone), which is then oxidized using mercury(II) oxide .

Diphenylacetylene has several applications:

  • Organic Synthesis: It is extensively used as a precursor in the synthesis of various organic compounds.
  • Ligand in Organometallic Chemistry: Its ability to coordinate with metals makes it valuable in catalysis and materials science.
  • Photochemical Studies: Diphenylacetylene is often employed in photo

Interaction studies involving diphenylacetylene often focus on its reactivity with different catalysts and reagents. For instance, studies have shown how it interacts with nickel-cobalt catalysts during hydrogenation processes, revealing insights into catalytic efficiency and selectivity . Furthermore, its reactions with secondary amines and organometallic compounds have been explored to understand its behavior in complex chemical environments

Diphenylacetylene shares structural similarities with several other compounds, including:

CompoundFormulaNotable Features
PhenylacetyleneC8H6C_{8}H_{6}A simpler alkyne with one phenyl group.
TetraceneC18H12C_{18}H_{12}A polycyclic aromatic hydrocarbon that exhibits unique electronic properties.
1,4-DiphenylbutyneC16H14C_{16}H_{14}Contains a butyne unit instead of an acetylene unit.

Uniqueness of Diphenylacetylene

Diphenylacetylene is unique due to its dual phenyl groups that enhance its stability and reactivity compared to simpler alkynes like phenylacetylene. Its ability to participate in diverse reactions such as Diels-Alder cycloadditions and selective hydrogenations makes it a versatile compound in organic synthesis.

XLogP3

4.8

Boiling Point

300.0 °C

LogP

4.78 (LogP)

Melting Point

62.5 °C

UNII

Y70JA8HB75

Vapor Pressure

0.00 mmHg

Other CAS

501-65-5

Wikipedia

Tolan

General Manufacturing Information

Benzene, 1,1'-(1,2-ethynediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem,Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem,Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem,Liu et al. Incorporation of clusters within inorganic materials through their addition during the nucleation steps. Nature Chemistry, DOI: 10.1038/s41557-019-0303-0, published online 12 August 2019,Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021,Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021

Mavridis, A.; Moustakali-Mavridis, I. (1977). "A Reinvestigation of Tolane". Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. 33 (11): 3612–3615. doi:10.1107/S0567740877011674.

Cope, A. C.; Smith, D. S.; Cotter, R. J. (1954). "Diphenylacetylene". Organic Syntheses. 34: 42. doi:10.15227/orgsyn.034.0042.

Lee Irvin Smith; M. M. Falkof (1942). "Diphenylacetylene". Organic Syntheses. 22: 50. doi:10.15227/orgsyn.022.0050.

Fieser, L. F. (1966). "Hexaphenylbenzene". Organic Syntheses. 46: 44. doi:10.15227/orgsyn.046.0044.

Xu, Ruo; Breslow, Ronald (1997). "1,2,3-Triphenylcyclopropenium Bromide". Organic Syntheses. 74: 72. doi:10.15227/orgsyn.07

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